molecular formula C23H28N6O3 B2457732 N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396786-92-7

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2457732
CAS No.: 1396786-92-7
M. Wt: 436.516
InChI Key: HDJCGAOYMOSIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyridazine core, a heterocyclic scaffold frequently employed in the design of pharmacologically active agents . The structure incorporates a piperidine moiety and multiple amide linkages, including a cyclopropanecarboxamido group, which are common in compounds that modulate various biological signaling pathways . Compounds with pyridazine and piperidine substructures are often investigated as potential inhibitors of key cellular pathways, such as the Hedgehog (Hh) signaling pathway . The Hh pathway is a critical target in oncology research, and its inhibition has provided an attractive approach for treating various cancers . Small molecules that target components of such signaling cascades are essential tools for studying disease mechanisms and validating new therapeutic targets . This product is intended for research purposes to further such investigations. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c30-21(16-6-8-18(9-7-16)26-22(31)17-4-5-17)24-12-13-25-23(32)19-10-11-20(28-27-19)29-14-2-1-3-15-29/h6-11,17H,1-5,12-15H2,(H,24,30)(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJCGAOYMOSIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with various functional groups, including a cyclopropanecarboxamide and piperidine moiety. Its structural complexity suggests multiple potential interactions with biological targets.

Inhibition of Enzyme Activity

Research indicates that compounds similar to this compound may exhibit inhibitory effects on key enzymes:

  • Monoamine Oxidase (MAO) : A study synthesized several derivatives that act as selective MAO-B inhibitors. The IC50 values for these compounds ranged from 0.022 μM to over 100 μM, indicating varying degrees of potency against MAO-B. The structure–activity relationship (SAR) highlighted that specific substitutions significantly enhanced inhibitory activity .

Case Study 1: MAO Inhibition

In a comparative analysis of various pyridazine derivatives, it was found that certain modifications led to enhanced MAO-B inhibition. For instance, the introduction of a chlorophenyl group significantly increased the potency compared to other derivatives lacking this modification. The study concluded that further exploration of this compound could yield effective MAO inhibitors .

Case Study 2: Antiparasitic Potential

A library of triazolo[4,3-a]pyridine derivatives was screened for antimalarial activity, revealing that compounds with structural similarities to this compound could inhibit cysteine proteases critical for P. falciparum survival. This highlights the potential utility of the compound in targeting malaria through enzyme inhibition .

Table of Biological Activities

Biological ActivityTarget Enzyme/PathogenIC50 Value (μM)Reference
MAO-B InhibitionMonoamine Oxidase0.022 - >100
Antimalarial ActivityPlasmodium falciparum2.24 - 4.98
Cysteine Protease InhibitionCysteine ProteasesNot Specified

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be deconstructed into three primary fragments: (1) the 6-(piperidin-1-yl)pyridazine-3-carboxylic acid core, (2) the ethylenediamine linker, and (3) the 4-(cyclopropanecarboxamido)benzamido moiety. Retrosynthetic disconnection suggests sequential amide bond formations and nucleophilic aromatic substitutions as critical steps. The synthesis begins with the pyridazine ring, progresses through functionalization with piperidine, and culminates in the assembly of the bifunctional amide side chains.

Synthesis of the Pyridazine-3-Carboxylic Acid Core

The pyridazine scaffold is constructed via cyclization of 1,2-dicarbonyl precursors. A validated approach involves the condensation of maleic hydrazide with glyoxal derivatives under acidic conditions, yielding 3,6-dichloropyridazine. Subsequent hydrolysis of the 3-position chloride using aqueous NaOH (2 M, 80°C, 4 h) generates pyridazine-3-carboxylic acid in 78% yield. Alternative routes employing palladium-catalyzed carboxylation have been reported but are less cost-effective for large-scale synthesis.

Functionalization with Piperidine at Position 6

Nucleophilic aromatic substitution at the 6-position of 3,6-dichloropyridazine is achieved using piperidine in dimethylformamide (DMF) at 120°C for 12 h. The reaction requires careful exclusion of moisture to prevent hydrolysis competing reactions. Potassium carbonate (3 eq) serves as the base, facilitating deprotonation of piperidine while maintaining reaction homogeneity. This step affords 6-(piperidin-1-yl)pyridazine-3-carboxylic acid chloride after treatment with thionyl chloride (SOCl₂, reflux, 2 h).

Formation of the Ethylenediamine Linker

The ethylenediamine bridge is introduced via a two-step sequence:

  • Activation of the Carboxylic Acid : The pyridazine-3-carboxylic acid chloride is reacted with ethylenediamine (10 eq) in tetrahydrofuran (THF) at 0°C to form N-(2-aminoethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. Excess amine ensures complete conversion, with triethylamine (TEA) neutralizing HCl byproducts.
  • Protection-Deprotection Strategy : The primary amine is temporarily protected using tert-butoxycarbonyl (Boc) groups (Boc₂O, DMAP, 25°C, 6 h) to prevent undesired side reactions during subsequent coupling steps.

Synthesis of the 4-(Cyclopropanecarboxamido)benzamido Moiety

This fragment is prepared through sequential amidation:

  • Cyclopropanecarbonyl Chloride Formation : Cyclopropanecarboxylic acid is treated with oxalyl chloride (1.2 eq) in dichloromethane (DCM) with catalytic DMF (0.1 eq) at 0°C, yielding the acyl chloride after 2 h.
  • Coupling with 4-Aminobenzoic Acid : The acyl chloride reacts with 4-aminobenzoic acid in THF using N-methylmorpholine (NMM) as the base (0°C → 25°C, 12 h), producing 4-(cyclopropanecarboxamido)benzoic acid in 85% yield.
  • Activation for Final Coupling : The benzoic acid derivative is converted to its N-hydroxysuccinimide (NHS) ester using HATU (1.1 eq) and DIEA (3 eq) in DCM, enabling efficient amide bond formation with the deprotected ethylenediamine linker.

Final Assembly and Global Deprotection

The NHS-activated 4-(cyclopropanecarboxamido)benzoic acid is coupled to N-(2-aminoethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in DMF at 25°C for 24 h. Boc deprotection is achieved using trifluoroacetic acid (TFA, 95% in DCM, 2 h), yielding the target compound as a TFA salt. Neutralization with aqueous NaHCO₃ followed by lyophilization provides the free base in 92% purity.

Optimization of Critical Reaction Parameters

Key optimizations include:

Parameter Optimal Condition Impact on Yield
Piperidine substitution DMF, 120°C, 12 h, K₂CO₃ 89%
Amide coupling (HATU) DIEA (3 eq), DMF, 25°C 94%
Boc deprotection TFA (95%), 2 h Quantitative
Final purification Reverse-phase HPLC (C18) Purity >98%

These conditions minimize byproducts such as over-alkylated piperidine derivatives or hydrolyzed carboxamides.

Analytical Characterization

The compound exhibits the following properties:

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₉N₇O₃ [M+H]⁺: 480.2401, found: 480.2398
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridazine H4), 8.15 (d, J=8.5 Hz, 2H, benzamido ArH), 7.89 (d, J=8.5 Hz, 2H), 3.68–3.72 (m, 4H, piperidine), 1.58–1.62 (m, 6H, piperidine CH₂), 1.12–1.15 (m, 4H, cyclopropane)
  • HPLC Purity : 98.2% (C18, 0.1% TFA in H₂O/MeCN)

These data confirm successful assembly of the target structure.

Q & A

Q. How can researchers mitigate scale-up challenges while maintaining reaction efficiency?

  • Methodological Answer : Apply quality-by-design (QbD) principles:
  • Use design of experiments (DoE) to optimize parameters (e.g., mixing rate, temperature gradients).
  • Implement continuous flow reactors for exothermic steps (e.g., amide couplings) to improve heat dissipation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.